molecular formula C10H9FO B1316269 6-Fluoro-1-tetralone CAS No. 703-67-3

6-Fluoro-1-tetralone

Cat. No.: B1316269
CAS No.: 703-67-3
M. Wt: 164.18 g/mol
InChI Key: NJYZZEHPEKDFEK-UHFFFAOYSA-N
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Description

6-Fluoro-1-tetralone, also known as 6-fluoro-3,4-dihydro-1(2H)-naphthalenone, is a chemical compound with the molecular formula C10H9FO. It belongs to the class of naphthalenone derivatives and is characterized by a naphthalene ring system with a fluorine atom attached at the 6-position. This compound is a colorless or white to pale-brown solid or liquid .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Fluoro-1-tetralone plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to changes in the cellular redox state. Additionally, this compound can bind to certain proteins, altering their conformation and function. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been found to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. This compound can also influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, this compound has been observed to modulate neurotransmitter release and synaptic plasticity, potentially affecting cognitive functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and neurotoxicity. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications. Studies in animal models have also shown that chronic exposure to high doses of this compound can lead to cumulative toxicity and long-term health effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated and conjugated metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, facilitating their excretion from the body. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can limit its intracellular accumulation. Additionally, this compound can bind to plasma proteins, such as albumin, affecting its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be influenced by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination. The subcellular distribution of this compound can affect its interactions with specific biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize 6-Fluoro-1-tetralone involves heating a mixture of 4-(3-fluoro-phenyl)-butyric acid and polyphosphoric acid at 110°C under nitrogen for two hours. After cooling to room temperature, the mixture is quenched with water, diluted with ether, washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated to obtain the product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 6-Fluoro-α-Tetralone
  • 5-Fluoro-1-indanone
  • 6-Fluoro-3,4-dihydro-2H-naphthalen-1-one

Comparison: 6-Fluoro-1-tetralone is unique due to its specific substitution pattern and the presence of a fluorine atom at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, this compound exhibits higher inhibitory potency against reactive oxygen species production and more pronounced anti-proliferative effects on cancer cell lines .

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYZZEHPEKDFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565336
Record name 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-67-3
Record name 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Crude 4-(3-fluorophenyl)butyric acid (8.83 kg) was added to concentrated sulfuric acid (30 kg) in a chemical reactor at a rate such that the pot temperature stayed between 40° C. and 60° C. (jacket heating was not necessary). The reaction was stirred at 45° C. for 3 hours and reaction completion was confirmed by LC. The reaction mixture was cooled and quenched with water (16 L), and then extracted with 35% THF in methylene chloride (25.8 kg). The organic layer was separated and washed with water (16 L), saturated aqueous NaHCO3 (16.9 kg) and then a mixture of water (16.1-kg)/brine (4.7-kg). The organic later was concentrated under vacuum and re-stripped with the aid of hexane to remove water and afford 6-fluoro-3,4-dihydro-2H-naphthalen-1-one as an oil (5.88 kg): MS (M+1)=165; H1 NMR (300 MHz): δ ppm (CDCl3): 2.14 (2H, m, J=6.03, 5.75 Hz), 2.64 (2H, dd, J=6.03, 5.75 Hz); 2.94 (2H, t, J=6.03), 6.9-7.0 (2H, m, J=2.26, 2.64, 6.03 Hz), 8.02-8.07 (1H, dd, J=6.03).
Quantity
8.83 kg
Type
reactant
Reaction Step One
Quantity
30 kg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(3-fluorophenyl)butanoic acid (10 g) and polyphosphoric acid (100 g) was heated to 70° C. with stirring for 2 h. The reaction mixture was cooled and water was carefully added (400 cm3). The aqueous mixture was extracted with diethyl ether (3×75 cm3) and the combined extracts were washed sequentially with aqueous potassium hydroxide solution (1 M, 75 cm3), water (75 cm3) and saturated aqueous sodium chloride solution (75 cm3). The combined organic extracts were dried (Na2SO4), and the solvent was distilled off under reduced pressure. The crude product (6.58 g) was purified by column chromatography [silica, eluting with petroleum ether (b. p. 40-60° C.)-ethyl acetate (20:1)] to afford the title compound (6.36 g).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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